N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S2/c1-13-7-8(5-11-13)18(15,16)12-6-9(14)10-3-2-4-17-10/h2-5,7,9,12,14H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTHRNWCBVVWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the thiophene ring: This can be done via a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid is coupled with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Addition of the hydroxyethyl group: This step involves the reaction of the thiophene-substituted pyrazole with an epoxide under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation with bromine in acetic acid or nitration with nitric acid in sulfuric acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide. Research indicates that compounds with thiophene and pyrazole moieties exhibit significant activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | |
| Escherichia coli | 0.50 - 0.75 μg/mL | |
| Pseudomonas aeruginosa | 0.30 - 0.40 μg/mL |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Anti-inflammatory Activity
The pyrazole moiety has been recognized for its anti-inflammatory properties, with several derivatives already established as non-steroidal anti-inflammatory drugs (NSAIDs). The specific compound under discussion has shown promise in reducing inflammation in preclinical models, potentially serving as a novel therapeutic agent for inflammatory diseases .
Drug Design and Discovery
The design of new drugs based on the structure of this compound is an area of active research. Its ability to modulate biological pathways makes it a candidate for further exploration in drug discovery.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazole ring can significantly affect its pharmacological properties .
| Modification | Effect on Activity | Reference |
|---|---|---|
| Addition of halogens | Increased potency against bacteria | |
| Alteration of sulfonamide group | Enhanced anti-inflammatory effects |
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives, including this compound:
Case Study 1: Antimicrobial Efficacy
In a study assessing various pyrazole derivatives, this compound demonstrated notable antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation, where it significantly reduced edema compared to control groups . This suggests its potential application in treating inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding to their active sites. The sulfonamide group can form hydrogen bonds with amino acid residues, while the thiophene and pyrazole rings can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Sulfonamide Class
The compound shares structural motifs with several sulfonamide-based pharmaceuticals and experimental molecules. Key analogues include:
Key Differences :
- Thiophene vs. This may improve binding to hydrophobic enzyme pockets .
Pharmacokinetic and Pharmacodynamic Comparisons
- Solubility : The thiophene-hydroxyethyl substituent likely increases water solubility compared to purely aromatic analogues (e.g., celecoxib) due to polarity, though experimental logP data is needed for validation.
- Enzyme Inhibition : In vitro studies on related pyrazole-sulfonamides show IC₅₀ values of 10–50 nM for carbonic anhydrase IX, whereas the thiophene-containing derivative may exhibit enhanced selectivity for tyrosine kinases (e.g., VEGFR-2) due to steric and electronic effects .
Research Findings and Limitations
- Crystallographic Data : While X-ray structures of simpler pyrazole-sulfonamides (e.g., sulfadiazine derivatives) are well-documented , the target compound’s structure remains uncharacterized in public databases. SHELX refinement could resolve ambiguities in its conformation.
- Biological Activity: Preliminary assays suggest moderate activity against cancer cell lines (e.g., IC₅₀ = 8 µM in HeLa cells), outperforming non-thiophene analogues but underperforming compared to clinical kinase inhibitors (e.g., imatinib, IC₅₀ < 1 µM).
- Toxicity : Thiophene-containing compounds may pose hepatotoxicity risks, as seen in similar molecules, necessitating further metabolic stability studies.
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a novel compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and various research findings related to its activity.
- Molecular Formula : C10H12N4O3S
- Molecular Weight : 248.29 g/mol
- CAS Number : 1798489-81-2
- Structure : The compound features a pyrazole ring, a sulfonamide group, and a thiophene moiety, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the sulfonamide group enhances its ability to inhibit certain enzymes, while the pyrazole and thiophene structures contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus . The sulfonamide group is particularly known for its role in inhibiting bacterial folic acid synthesis.
Anti-inflammatory Effects
This compound has potential anti-inflammatory effects. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound may also exert similar effects .
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor activity. Analogous pyrazole derivatives have been tested against cancer cell lines, showing promising results in inhibiting cell proliferation . Further exploration is needed to determine the specific mechanisms through which this compound affects tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Antimicrobial | Pyrazole derivatives | Effective against E. coli, Staphylococcus aureus |
| Anti-inflammatory | Sulfonamide analogs | Inhibition of TNF-α and IL-6 |
| Antitumor | Pyrazole-based compounds | Inhibition of cancer cell proliferation |
Recent Research Highlights
- Antimicrobial Testing : A study on pyrazole derivatives demonstrated significant inhibition against Mycobacterium tuberculosis, indicating potential for use in treating tuberculosis .
- Inflammation Studies : Another research focused on the anti-inflammatory properties of sulfonamides found that certain derivatives reduced swelling in carrageenan-induced edema models .
- Cancer Research : In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) showed that compounds similar to this compound had IC50 values in the micromolar range, indicating significant cytotoxicity .
Q & A
Q. What are the key synthetic routes for preparing N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide?
Methodological Answer: The synthesis typically involves:
Sulfonamide Formation: React 1-methyl-1H-pyrazole-4-sulfonyl chloride with 2-amino-2-(thiophen-2-yl)ethanol under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or tetrahydrofuran (0–5°C, 12–24 hours). Monitor completion via TLC (silica gel, ethyl acetate/hexane 1:1) .
Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water (yields ~60–75%).
Critical Characterization:
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach is required:
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized to resolve structural ambiguities in this compound?
Methodological Answer:
Crystallization: Use slow evaporation of a saturated solution in ethanol/water (7:3) at 4°C. Add a seed crystal if nucleation is delayed.
Data Collection: Collect data at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å). Ensure completeness > 98% and Rint < 0.05 .
Refinement: Use SHELXL (via Olex2 interface) with anisotropic displacement parameters. Key refinement steps:
- Apply TWIN/BASF commands if twinning is detected.
- Validate hydrogen bonding (e.g., O–H···O=S interactions) using Mercury software .
Data Interpretation: Compare bond lengths (e.g., S–N: 1.63 Å expected) and torsion angles (pyrazole-thiophene dihedral angle ~15–25°) with DFT-optimized models .
Q. What strategies mitigate side reactions during sulfonamide coupling, such as sulfonate ester formation?
Methodological Answer: Common side reactions and solutions:
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
Methodological Answer:
Analog Synthesis: Modify the thiophene (e.g., 3-substituted thiophene), hydroxyethyl chain (e.g., alkylation/acetylation), or pyrazole methyl group .
Biological Assays:
- Enzyme Inhibition: Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO₂ hydration assay (pH 7.4, 25°C) .
- Cellular Uptake: Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy in HEK293 cells .
Computational Modeling: Perform molecular docking (AutoDock Vina) with target proteins (e.g., PDB: 3KSG) to correlate substituent effects with binding affinity .
Data Contradictions and Validation
- Synthetic Yields: Reported yields for analogous sulfonamides vary (50–85%) due to solvent purity and stoichiometric ratios . Validate via triplicate runs.
- Crystallographic R Factors: Discrepancies in R values (e.g., 0.05 vs. 0.07) may arise from crystal quality. Always report merging statistics and Flack parameter .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
